What is L-(6-13C)Lysine--hydrogen chloride (1/2) and its role in proteomics?
What is L-(6-13C)Lysine--hydrogen chloride (1/2) and its role in proteomics?
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-(6-13C)Lysine-Hydrogen Chloride (1/2)
L-(6-13C)Lysine-hydrogen chloride (1/2), systematically known as L-(6-¹³C)Lysine dihydrochloride, is a stable isotope-labeled form of the essential amino acid L-lysine. In this compound, the carbon atom at the sixth position of the lysine side chain is replaced with a heavy isotope of carbon, ¹³C. Supplied as a dihydrochloride salt, this modification imparts a specific mass shift to the molecule, making it a powerful tool in quantitative proteomics. Its primary application lies in the metabolic labeling of proteins in cell culture, a technique central to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).
The nomenclature "(1/2)" or "dihydrochloride" indicates that each molecule of L-(6-¹³C)Lysine is associated with two molecules of hydrogen chloride (HCl) to form a stable salt, enhancing its solubility and stability for use in cell culture media.
Physicochemical Properties
A clear understanding of the physicochemical properties of L-(6-¹³C)Lysine dihydrochloride is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅Cl₂N₂O₂ | [1] |
| Molecular Weight | Approximately 220.10 g/mol | [2] |
| CAS Number | 35761-15-0 | [1] |
| Isotopic Purity | Typically >99% | [3][4] |
| Chemical Purity | ≥98% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [5] |
The Role of L-(6-13C)Lysine in Quantitative Proteomics: The SILAC Method
L-(6-¹³C)Lysine is a cornerstone of the SILAC methodology, a robust and accurate approach for the quantitative analysis of proteins. The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. This allows for the direct comparison of protein abundance between different cell populations.
The workflow of a typical SILAC experiment is a multi-step process that ensures accurate and reproducible results.
SILAC Experimental Workflow
The SILAC method can be broken down into three key phases: the adaptation phase, the experimental phase, and the analysis phase.
Quantitative Data in SILAC Experiments
The success of a SILAC experiment hinges on the efficient and consistent incorporation of the stable isotope-labeled amino acid. Several quantitative parameters are critical for the interpretation of SILAC data.
| Parameter | Typical Value/Range | Significance | Reference |
| Isotopic Purity of L-(6-¹³C)Lysine | >99% | Ensures a distinct and measurable mass shift between "light" and "heavy" peptides. | [3] |
| Incorporation Efficiency | >97% after at least 5 cell passages | High incorporation is crucial for accurate quantification, minimizing the contribution of unlabeled peptides in the "heavy" sample. | [3][6] |
| Mass Shift (¹³C₆-Lysine) | +6 Da | The mass difference between the heavy and light lysine-containing peptides, enabling their distinction in the mass spectrometer. | [7] |
Detailed Experimental Protocol: A SILAC-based Analysis of the EGF Signaling Pathway
The Epidermal Growth Factor (EGF) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. SILAC-based proteomics has been instrumental in elucidating the dynamic changes in protein phosphorylation and protein-protein interactions within this pathway upon EGF stimulation.
Cell Culture and Metabolic Labeling
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Cell Line Selection: Choose a suitable cell line that is dependent on exogenous lysine for growth (e.g., A431, HeLa).
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Media Preparation: Prepare two types of SILAC media (e.g., DMEM for SILAC) deficient in L-lysine and L-arginine.
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"Light" Medium: Supplement with normal L-lysine and L-arginine.
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"Heavy" Medium: Supplement with L-(6-¹³C)Lysine dihydrochloride and L-(¹³C₆, ¹⁵N₄)Arginine dihydrochloride.
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Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[3][6]
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Incorporation Check: After the adaptation phase, lyse a small number of cells from the "heavy" population, digest the proteins, and analyze by mass spectrometry to confirm >97% incorporation.
EGF Stimulation and Sample Preparation
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Starvation: Prior to stimulation, starve both "light" and "heavy" cell populations in serum-free media for 12-24 hours to reduce basal signaling.
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Stimulation: Treat the "heavy" labeled cells with a specific concentration of EGF (e.g., 100 ng/mL) for a defined period (e.g., 10 minutes). The "light" labeled cells serve as the unstimulated control.
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Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
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Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
Protein Digestion and Mass Spectrometry
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Reduction and Alkylation: Reduce the disulfide bonds in the combined protein lysate with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
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Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.
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Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
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LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
Data Analysis
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Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.
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Quantification: The software will calculate the ratio of the signal intensities of the "heavy" to "light" peptide pairs. This ratio reflects the relative change in abundance of the protein or post-translational modification between the stimulated and unstimulated states.
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Data Interpretation: Identify proteins and phosphorylation sites that show significant changes in abundance upon EGF stimulation.
Visualizing the EGF Signaling Pathway
SILAC-based proteomics allows for the detailed mapping of signaling cascades, such as the one initiated by EGF binding to its receptor (EGFR).
Conclusion
L-(6-¹³C)Lysine-hydrogen chloride (1/2) is an indispensable reagent for modern quantitative proteomics. Its application in the SILAC technique has provided profound insights into the dynamic nature of cellular processes, including signaling pathways crucial for drug discovery and development. The high accuracy and reproducibility of SILAC, enabled by the in vivo incorporation of stable isotopes, make it a superior method for quantifying changes in protein expression and post-translational modifications. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage this powerful technology in their scientific endeavors.
References
- 1. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Lysine·2HCl (6-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-632-0.25 [isotope.com]
- 5. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-1 [isotope.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
